![molecular formula C6H13ClN2O B2358592 (1S,2R)-2-Aminocyclopentane-1-carboxamide hydrochloride CAS No. 858935-05-4](/img/structure/B2358592.png)
(1S,2R)-2-Aminocyclopentane-1-carboxamide hydrochloride
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Description
(1S,2R)-2-Aminocyclopentane-1-carboxamide hydrochloride, also known as ACPC, is a cyclic amino acid derivative that has gained attention in recent years for its potential therapeutic applications. ACPC is a chiral compound, meaning it has two enantiomers, (1S,2R) and (1R,2S), with the former being the biologically active form. In
Scientific Research Applications
Backbone Conformational Preferences
Research on the N-acetyl-N'-methylamide derivative of 1-aminocyclopentane-1-carboxylic acid highlights the conformational preferences of this compound's backbone. Quantum mechanical calculations revealed how the backbone flexibility is restricted by the cyclic nature of the side chain, with different conformations' stability depending on the environment's polarity. This study is critical for understanding the structural behavior of cyclic amino acids in different solvents, aiding in the design of molecules with desired properties for pharmaceutical applications (Alemán et al., 2006).
Heterocyclic Synthesis and Antibiotic Potential
Another application involves the synthesis of heterocyclic compounds using thiophene-2-carboxamide derivatives, showing potential as new antibiotics and antibacterial drugs. This work exemplifies the broader synthetic utility of carboxamide derivatives in developing novel therapeutics (Ahmed, 2007).
Conformationally Restricted Phenylalanine Analogue
The study of 1-amino-2-phenylcyclopentane-1-carboxylic acid, a constrained analogue of phenylalanine, reveals insights into its intrinsic conformational preferences. Such analyses are crucial for designing peptides and proteins with specific structural and functional attributes (Casanovas et al., 2008).
Sympatholytic and Adrenolytic Activity
Aminoester derivatives of 1-arylcyclopentane-1-carboxylic acids were synthesized and evaluated for their sympatholytic and adrenolytic activities. This research underscores the potential of cyclopentane derivatives in developing therapeutic agents targeting the sympathetic nervous system (Aghekyan et al., 2019).
Benzamide Derivatives as Caspase Inhibitors
Benzamide derivatives of aspartic acid were explored for their potential to inhibit cell death, showcasing the applicability of carboxamide derivatives in designing inhibitors for caspases, enzymes critical in the apoptosis pathway. This research has implications for developing treatments for diseases characterized by unwanted cell death, such as neurodegenerative disorders (WO Cytovia, 2001).
properties
IUPAC Name |
(1S,2R)-2-aminocyclopentane-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H2,8,9);1H/t4-,5+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MONWWZXCWPTRDY-UYXJWNHNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)N)C(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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